molecular formula C5H5ClOS B1603092 (3-Chlorothiophen-2-yl)methanol CAS No. 193602-41-4

(3-Chlorothiophen-2-yl)methanol

Cat. No.: B1603092
CAS No.: 193602-41-4
M. Wt: 148.61 g/mol
InChI Key: CAAOMIYPIICAKB-UHFFFAOYSA-N
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Description

(3-Chlorothiophen-2-yl)methanol: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with a chlorine atom at the third position and a hydroxymethyl group at the second position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-Chlorothiophen-2-yl)methanol typically begins with thiophene as the core structure.

    Chlorination: The thiophene ring is chlorinated at the third position using reagents such as phosphorus pentachloride or sulfuryl chloride.

    Hydroxymethylation: The chlorinated thiophene undergoes hydroxymethylation at the second position. This can be achieved using formaldehyde and a base such as sodium hydroxide under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Chlorothiophen-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form (3-Chlorothiophen-2-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium cyanide can be used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed:

    Oxidation: (3-Chlorothiophen-2-yl)carboxylic acid.

    Reduction: (3-Chlorothiophen-2-yl)methane.

    Substitution: (3-Methoxythiophen-2-yl)methanol or (3-Cyanothiophen-2-yl)methanol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-Chlorothiophen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate the effects of thiophene derivatives on various biological systems.

Medicine:

    Drug Development: this compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (3-Chlorothiophen-2-yl)methanol involves its interaction with molecular targets in biological systems. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    (2-Chlorothiophen-3-yl)methanol: Similar structure but with the chlorine and hydroxymethyl groups at different positions.

    (3-Bromothiophen-2-yl)methanol: Similar structure but with a bromine atom instead of chlorine.

    (3-Methoxythiophen-2-yl)methanol: Similar structure but with a methoxy group instead of chlorine.

Uniqueness:

    Biological Activity: The specific arrangement of functional groups in (3-Chlorothiophen-2-yl)methanol can lead to unique biological activities compared to its analogs.

Biological Activity

(3-Chlorothiophen-2-yl)methanol, a compound featuring a chlorothiophene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes a hydroxymethyl group and a chlorine atom attached to a thiophene ring. These functional groups are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds with biomolecules, while the chlorine atom may engage in halogen bonding. Such interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways. For instance, it has been shown to interact with the PPARγ receptor, which plays a role in regulating cell proliferation and apoptosis .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is vital for its potential therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(2-Chlorothiophen-3-yl)methanolChlorine and hydroxymethyl at different positionsModerate antimicrobial activity
(3-Bromothiophen-2-yl)methanolBromine instead of chlorineVariable anticancer effects
(3-Methoxythiophen-2-yl)methanolMethoxy group instead of chlorineLower cytotoxicity

This table highlights how variations in functional groups can influence the biological activity of thiophene derivatives.

Case Studies

Several case studies have investigated the effects of this compound on various biological systems:

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.
  • Cytotoxicity in Cancer Cells : A recent investigation revealed that this compound could induce apoptosis in breast cancer cell lines through activation of apoptotic pathways involving caspases.
  • PPARγ Interaction : Further research identified this compound as a partial agonist of PPARγ, suggesting its role in metabolic regulation and potential implications for obesity treatment .

Properties

IUPAC Name

(3-chlorothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAOMIYPIICAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622718
Record name (3-Chlorothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193602-41-4
Record name (3-Chlorothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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